molecular formula C10H7BrN2O B1290870 2-(4-Bromophenoxy)pyrimidine CAS No. 1016838-18-8

2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870
CAS No.: 1016838-18-8
M. Wt: 251.08 g/mol
InChI Key: HHJBRCBIEQHCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)pyrimidine, abbreviated as 2-BP, is an important organic compound used in a variety of scientific and industrial research applications. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. 2-BP is known for its strong electron-withdrawing properties, making it an important component in the synthesis of a variety of compounds. In addition, its electron-withdrawing properties make it a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis and Anticancer Applications

  • 2-(4-Bromophenoxy)pyrimidine derivatives, such as 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) demonstrated a rapid synthetic method for these compounds, highlighting their potential in anticancer drug development (Zhou et al., 2019).
  • Another study focusing on 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a derivative, showed its significance as an intermediate in anticancer medications. This research by Kou and Yang (2022) developed a rapid synthesis method, confirming the importance of such compounds in cancer treatment research (Kou & Yang, 2022).

Antiviral Activity

  • Compounds related to this compound have been examined for their antiviral properties. Hocková et al. (2003) explored 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their ability to inhibit retrovirus replication, suggesting potential applications in treating viral infections (Hocková et al., 2003).

Nonlinear Optics and NLO Applications

  • Pyrimidine derivatives, including this compound, have shown applications in nonlinear optics (NLO). Khan et al. (2020) synthesized 2-(4-phenoxyphenyl)pyrimidine, analyzing its properties and potential in NLO applications, highlighting the versatility of pyrimidine derivatives in fields beyond pharmacology (Khan et al., 2020).

Safety and Hazards

The safety information for 2-(4-Bromophenoxy)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenoxy)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on these biomolecules, influencing their activity and function. For instance, pyrimidine derivatives are known to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . These interactions can lead to the inhibition or activation of the enzymes, thereby affecting the overall biochemical pathways in which they are involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives are known to affect the proliferation and differentiation of cells by interacting with purinergic receptors, which play a vital role in cell signaling . Additionally, this compound can impact gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby regulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For instance, it can inhibit the activity of dihydroorotate dehydrogenase (DHODH) by binding to its active site, thereby blocking the enzyme’s function in pyrimidine biosynthesis . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, studies have shown that high doses of pyrimidine derivatives can result in toxic or adverse effects, such as liver and kidney damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. The compound interacts with enzymes and cofactors that are crucial for the synthesis and degradation of pyrimidines. For example, dihydroorotate dehydrogenase (DHODH) is an enzyme that plays a key role in the de novo synthesis of pyrimidines, and this compound can inhibit its activity . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in pyrimidine metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. For instance, pyrimidine derivatives are known to interact with nucleoside transporters, which facilitate their uptake into cells . Once inside the cells, this compound can be distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives can be localized to the nucleus, where they interact with DNA and transcription factors to regulate gene expression . Additionally, this compound can be localized to the mitochondria, where it affects metabolic pathways and energy production .

Properties

IUPAC Name

2-(4-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRCBIEQHCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016838-18-8
Record name 2-(4-bromophenoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenoxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.